
What is the chemical structure of Terazosin
dimer impurity dihydrochloride?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Terazosin dimer impurity

dihydrochloride

Cat. No.: B592426 Get Quote

Technical Guide: Terazosin Dimer Impurity
Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure,

synthesis, and analytical methodologies related to Terazosin dimer impurity
dihydrochloride. This information is critical for the robust quality control and assurance of

Terazosin, a widely used pharmaceutical for the treatment of benign prostatic hyperplasia

(BPH) and hypertension.

Chemical Identity and Structure
Terazosin dimer impurity dihydrochloride, also known as Terazosin Related Compound C or

Terazosin EP Impurity E, is a process-related impurity that can form during the synthesis of

Terazosin.

The chemical name for the free base of this impurity is 2,2'-(1,4-Piperazinediyl)bis[6,7-

dimethoxy-4-quinazolinamine]. The dihydrochloride salt is the common form in which this

impurity is referenced.
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The chemical structure of the Terazosin dimer impurity free base is presented below. It consists

of two 4-amino-6,7-dimethoxyquinazoline moieties linked by a piperazine ring.

Caption: Chemical structure of Terazosin dimer impurity (free base).

Physicochemical Data
The following table summarizes the key physicochemical data for Terazosin dimer impurity and

its dihydrochloride salt.

Property Data (Free Base) Data (Dihydrochloride Salt)

Chemical Name
2,2'-(1,4-Piperazinediyl)bis[6,7-

dimethoxy-4-quinazolinamine]

1,4-Bis(4-amino-6,7-

dimethoxy-2-

quinazolinyl)piperazine

dihydrochloride

Synonyms
Terazosin Related Compound

C, Terazosin EP Impurity E
-

CAS Number 102839-00-9 1486464-41-8

Molecular Formula C₂₄H₂₈N₈O₄ C₂₄H₂₈N₈O₄·2HCl

Molecular Weight 492.53 g/mol 565.45 g/mol

Appearance Off-White Powder Off-White Powder

Formation and Synthesis
The Terazosin dimer impurity is primarily formed as a process-related impurity during the

synthesis of Terazosin. The likely formation pathway involves the reaction of two molecules of

the key intermediate, 2-chloro-4-amino-6,7-dimethoxyquinazoline, with one molecule of

piperazine. This typically occurs when piperazine is present as a starting material or an

impurity.
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2-chloro-4-amino-6,7-dimethoxyquinazoline (2 molecules)

Terazosin Dimer Impurity

N-substitution

Piperazine (1 molecule)

Click to download full resolution via product page

Caption: Potential formation pathway of Terazosin dimer impurity.

Representative Synthesis Protocol
While a specific, validated protocol for the synthesis of this impurity standard is not publicly

available, a representative procedure can be inferred from the synthesis of Terazosin and

related compounds. This protocol is intended for research and analytical standard preparation

purposes.

Materials:

2-chloro-4-amino-6,7-dimethoxyquinazoline

Piperazine

A high-boiling point solvent (e.g., n-butanol, dimethylformamide)

A non-nucleophilic base (e.g., diisopropylethylamine), if necessary to scavenge HCl

Hydrochloric acid solution (for salt formation)

Appropriate solvents for purification (e.g., methanol, ethanol, acetonitrile)

Procedure:

In a round-bottom flask, dissolve 2-chloro-4-amino-6,7-dimethoxyquinazoline in the chosen

high-boiling point solvent.
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Add piperazine to the solution. The molar ratio of the quinazoline derivative to piperazine

should be approximately 2:1.

If a base is used, add it to the reaction mixture.

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction

progress by a suitable technique like Thin Layer Chromatography (TLC) or High-

Performance Liquid Chromatography (HPLC).

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation

of the product.

Collect the solid product by filtration and wash with a suitable solvent to remove unreacted

starting materials and by-products.

The crude product can be further purified by recrystallization from an appropriate solvent

system.

For the preparation of the dihydrochloride salt, dissolve the purified free base in a suitable

solvent (e.g., ethanol) and add a stoichiometric amount of hydrochloric acid. The

dihydrochloride salt will precipitate and can be collected by filtration, washed, and dried.

Note: This is a generalized procedure and may require optimization of reaction times,

temperatures, and purification methods.

Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique

for the detection, identification, and quantification of Terazosin and its impurities, including the

dimer impurity.[1]

Typical HPLC Method for Impurity Profiling
The following outlines a typical reversed-phase HPLC method suitable for the analysis of

Terazosin and its related compounds.[1]

Chromatographic Conditions:
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Parameter Typical Conditions

Column C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase

A gradient mixture of a buffered aqueous phase

(e.g., ammonium acetate buffer) and an organic

modifier (e.g., acetonitrile or methanol). The

specific gradient should be optimized for

adequate separation.

Flow Rate 1.0 - 1.5 mL/min

Detection UV at 254 nm

Injection Volume 20 µL

Column Temperature
Ambient or controlled at a specific temperature

(e.g., 30 °C)

System Suitability:

Before sample analysis, the performance of the chromatographic system must be verified. Key

parameters include:

Resolution: The resolution between the Terazosin peak and the nearest eluting impurity peak

should be not less than 1.5.[1]

Tailing Factor: The tailing factor for the Terazosin peak should be not more than 2.0.[1]

Relative Standard Deviation (RSD): The RSD for replicate injections of a standard solution

should be not more than 2.0% for the peak area of Terazosin.[1]

Relative Retention Time (RRT):

The identification of impurities is often based on their Relative Retention Time (RRT) with

respect to the main Terazosin peak. The RRT is a critical parameter in impurity profiling.[1]

Experimental Workflow for Analysis
The general workflow for the analysis of Terazosin impurities using HPLC is depicted below.
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Sample & Standard Preparation

Prepare Sample Solution
(e.g., dissolve drug substance in diluent)

HPLC Analysis
(as per defined method)

Prepare Standard Solution
(Terazosin and impurity standards)

Data Acquisition
(Chromatogram)

Data Analysis
(Peak integration, RRT calculation)

Reporting
(Quantification of impurities)

Click to download full resolution via product page

Caption: Experimental workflow for HPLC analysis of Terazosin impurities.

Conclusion
The effective identification and control of impurities such as the Terazosin dimer are

fundamental to ensuring the quality, safety, and efficacy of Terazosin drug products. This

technical guide provides essential information on the chemical structure, formation, and

analytical control of Terazosin dimer impurity dihydrochloride to support researchers,

scientists, and drug development professionals in their quality control and drug development

efforts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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